molecular formula C19H19FN4O B10866946 (4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10866946
M. Wt: 338.4 g/mol
InChI Key: ZMDMCIOTOSOEKI-UHFFFAOYSA-N
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Description

(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a propyl chain, and a pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, including the formation of the pyrazolone core, the introduction of the fluorophenyl group, and the attachment of the pyridinylamino group. Common synthetic routes may involve the use of reagents such as hydrazine, ethyl acetoacetate, and various halogenated compounds under controlled conditions of temperature and pH.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazolones.

Scientific Research Applications

(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(4-chlorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(4-bromophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

(4Z)-2-(4-fluorophenyl)-5-propyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its chlorinated or brominated analogs

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-4-(C-methyl-N-pyridin-3-ylcarbonimidoyl)-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H19FN4O/c1-3-5-17-18(13(2)22-15-6-4-11-21-12-15)19(25)24(23-17)16-9-7-14(20)8-10-16/h4,6-12,23H,3,5H2,1-2H3

InChI Key

ZMDMCIOTOSOEKI-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NC3=CN=CC=C3)C

Origin of Product

United States

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